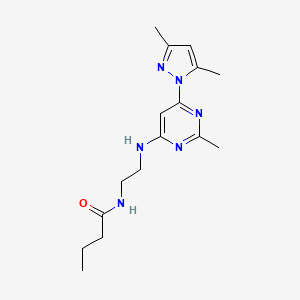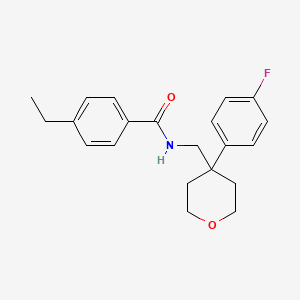![molecular formula C13H11BO3 B14141907 (3'-Formyl-[1,1'-biphenyl]-3-yl)boronic acid CAS No. 1107041-13-3](/img/structure/B14141907.png)
(3'-Formyl-[1,1'-biphenyl]-3-yl)boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3’-Formyl-[1,1’-biphenyl]-3-yl)boronic acid is an organic compound that belongs to the class of boronic acids. Boronic acids are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon and carbon-heteroatom bonds. This compound features a biphenyl structure with a formyl group and a boronic acid group, making it a valuable intermediate in various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3’-Formyl-[1,1’-biphenyl]-3-yl)boronic acid typically involves the following steps:
Borylation of Biphenyl Derivatives: The initial step involves the borylation of biphenyl derivatives using a palladium-catalyzed Suzuki-Miyaura coupling reaction. This reaction employs aryl halides and boronic acids or boronate esters as starting materials.
Formylation: The formyl group is introduced through a formylation reaction, often using reagents like dichloromethyl methyl ether (Cl2CHOMe) in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).
Industrial Production Methods
Industrial production of (3’-Formyl-[1,1’-biphenyl]-3-yl)boronic acid follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
(3’-Formyl-[1,1’-biphenyl]-3-yl)boronic acid undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The boronic acid group can participate in substitution reactions, forming new carbon-carbon or carbon-heteroatom bonds through Suzuki-Miyaura coupling or other cross-coupling reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Palladium catalysts, aryl halides, boronate esters
Major Products Formed
Oxidation: Carboxylic acids
Reduction: Alcohols
Substitution: Various substituted biphenyl derivatives
Aplicaciones Científicas De Investigación
(3’-Formyl-[1,1’-biphenyl]-3-yl)boronic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.
Biology: The compound is employed in the development of boron-containing drugs and as a tool for studying enzyme mechanisms.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, including enzyme inhibitors and anticancer agents.
Industry: The compound is used in the production of advanced materials, such as polymers and electronic components.
Mecanismo De Acción
The mechanism of action of (3’-Formyl-[1,1’-biphenyl]-3-yl)boronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is exploited in various applications, including enzyme inhibition and drug delivery. The boronic acid group interacts with molecular targets, forming stable complexes that modulate biological pathways.
Comparación Con Compuestos Similares
Similar Compounds
- 3-Formylphenylboronic acid
- 4-Formylphenylboronic acid
- 3-Boronobenzaldehyde
Uniqueness
(3’-Formyl-[1,1’-biphenyl]-3-yl)boronic acid is unique due to its biphenyl structure, which provides additional stability and versatility in chemical reactions compared to simpler boronic acids. The presence of both formyl and boronic acid groups allows for diverse functionalization and applications in various fields.
Propiedades
Número CAS |
1107041-13-3 |
|---|---|
Fórmula molecular |
C13H11BO3 |
Peso molecular |
226.04 g/mol |
Nombre IUPAC |
[3-(3-formylphenyl)phenyl]boronic acid |
InChI |
InChI=1S/C13H11BO3/c15-9-10-3-1-4-11(7-10)12-5-2-6-13(8-12)14(16)17/h1-9,16-17H |
Clave InChI |
XYNGWYYQKVTJQF-UHFFFAOYSA-N |
SMILES canónico |
B(C1=CC(=CC=C1)C2=CC=CC(=C2)C=O)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


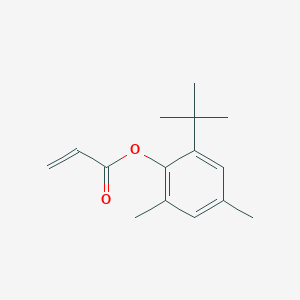
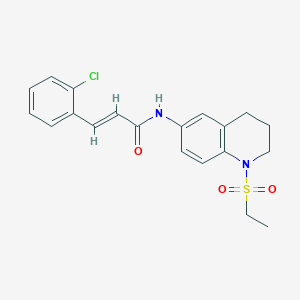
![N-[1-(Butylsulfanyl)ethyl]-N'-(2-fluorophenyl)-N-methylurea](/img/structure/B14141835.png)
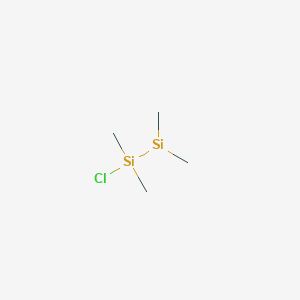
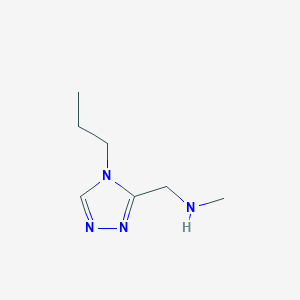
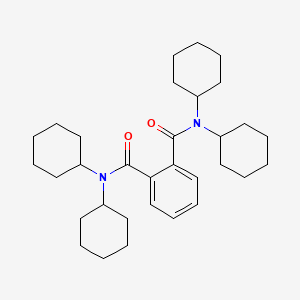
![2-Sulfanyl-4-(trifluoromethyl)-5,6-dihydrofuro[2,3-h]quinoline-3-carbonitrile](/img/structure/B14141869.png)
![4-[4-(Pentafluorophenyl)piperazin-1-yl]aniline](/img/structure/B14141873.png)
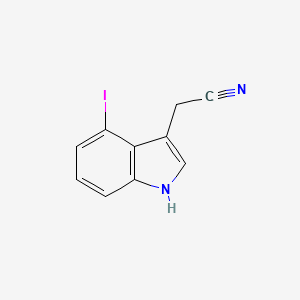
![N-(4-methylphenyl)-1,3,4,5-tetrahydropyrido[4,3-b]indole-2-carbothioamide](/img/structure/B14141886.png)


